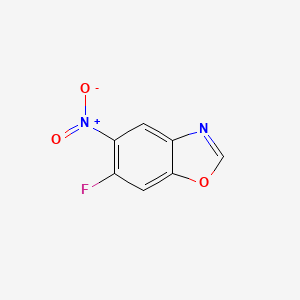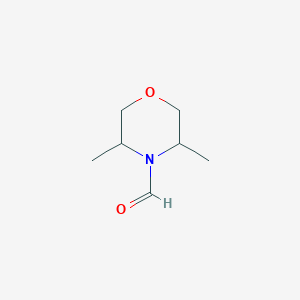
3,5-Dimethylmorpholine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylmorpholine-4-carbaldehyde: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of two methyl groups at the 3 and 5 positions of the morpholine ring and an aldehyde group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylmorpholine-4-carbaldehyde typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the aldehyde group at the 4 position. One common method involves the oxidation of 3,5-dimethylmorpholine using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions: 3,5-Dimethylmorpholine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 3,5-Dimethylmorpholine-4-carboxylic acid
Reduction: 3,5-Dimethylmorpholine-4-methanol
Substitution: Various substituted morpholine derivatives
科学研究应用
Chemistry: 3,5-Dimethylmorpholine-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in multicomponent reactions to generate diverse chemical libraries .
Biology: In biological research, this compound may be used to study the effects of morpholine derivatives on biological systems. It can be incorporated into bioactive molecules to investigate their pharmacological properties.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a valuable scaffold for the development of drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in polymer synthesis and other material science applications.
作用机制
The mechanism of action of 3,5-Dimethylmorpholine-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The morpholine ring may also interact with biological receptors or enzymes, modulating their activity .
相似化合物的比较
- 3,5-Dimethylmorpholine-4-carboxylic acid
- 3,5-Dimethylmorpholine-4-methanol
- 3,5-Dimethylpyridine-4-carbaldehyde
Comparison: Compared to other similar compounds, 3,5-Dimethylmorpholine-4-carbaldehyde is unique due to the presence of both the morpholine ring and the aldehyde functional group. This combination imparts distinct reactivity and potential applications. For instance, while 3,5-Dimethylmorpholine-4-carboxylic acid is more acidic and less reactive in nucleophilic addition reactions, 3,5-Dimethylmorpholine-4-methanol is more prone to oxidation. The presence of the morpholine ring also differentiates it from 3,5-Dimethylpyridine-4-carbaldehyde, which lacks the nitrogen atom in the ring structure .
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
3,5-dimethylmorpholine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-6-3-10-4-7(2)8(6)5-9/h5-7H,3-4H2,1-2H3 |
InChI 键 |
VHAHNSJYITUHQR-UHFFFAOYSA-N |
规范 SMILES |
CC1COCC(N1C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


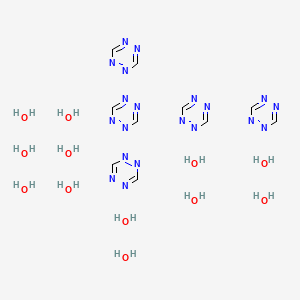



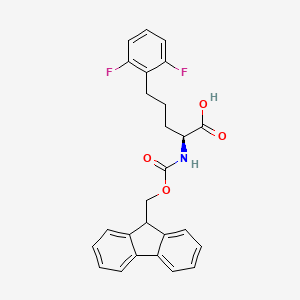
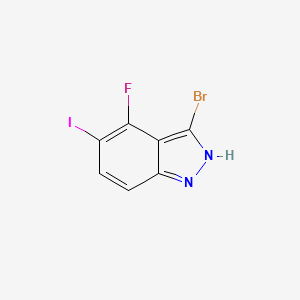
![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)
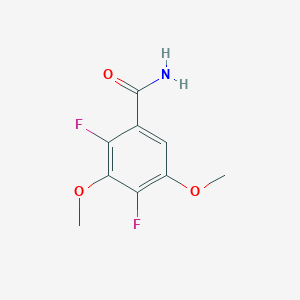

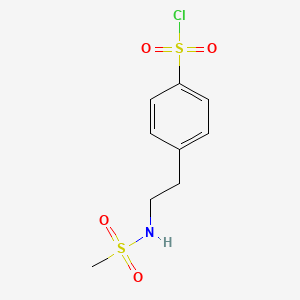

![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)
